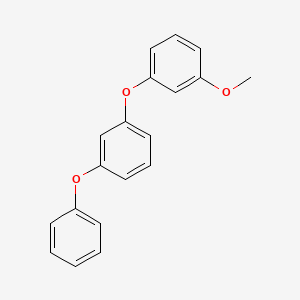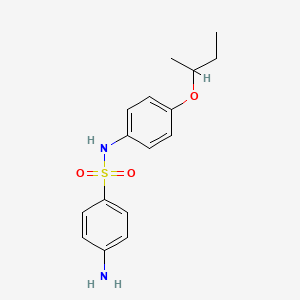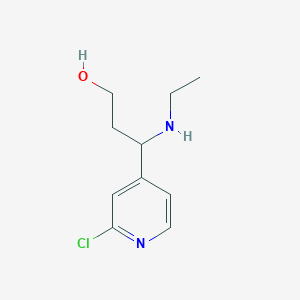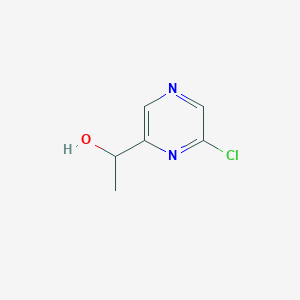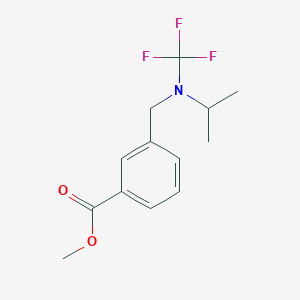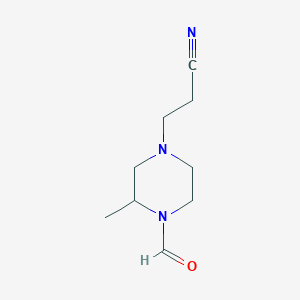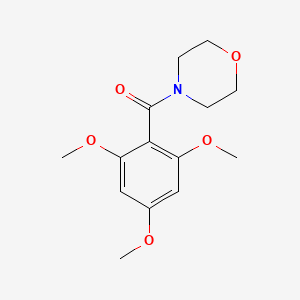
N-(2,4,6-Trimethoxybenzoyl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,6-Trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . This compound is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(2,4,6-Trimethoxybenzoyl)morpholine typically involves the reaction of 2,4,6-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,6-Trimethoxybenzoyl chloride+Morpholine→4-(2,4,6-Trimethoxybenzoyl)morpholine+HCl
Analyse Des Réactions Chimiques
4-(2,4,6-Trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl group. Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: The methoxy groups can be involved in oxidation and reduction reactions, although these are less common.
Applications De Recherche Scientifique
4-(2,4,6-Trimethoxybenzoyl)morpholine is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2,4,6-Trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
4-(2,4,6-Trimethoxybenzoyl)morpholine can be compared with other similar compounds such as 4-(3,4,5-Trimethoxybenzoyl)morpholine. The primary difference lies in the position of the methoxy groups on the benzoyl ring. This difference can lead to variations in chemical reactivity and biological activity .
Similar Compounds
- 4-(3,4,5-Trimethoxybenzoyl)morpholine
- 4-(2,4,5-Trimethoxybenzoyl)morpholine
Propriétés
Numéro CAS |
64038-97-7 |
|---|---|
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
morpholin-4-yl-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-10-8-11(18-2)13(12(9-10)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
Clé InChI |
KPGSRYVVMDJMBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)N2CCOCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



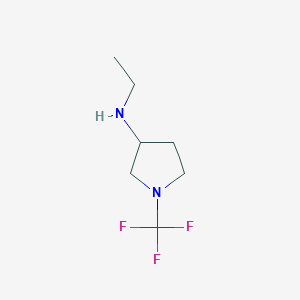

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)

